The Function of Sws1 Protein in DNA Repair: An In-depth Technical Guide
The Function of Sws1 Protein in DNA Repair: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Among these, homologous recombination (HR) is a high-fidelity mechanism for the repair of DNA double-strand breaks (DSBs) and the resolution of stalled replication forks. Central to the regulation of HR is the Sws1 protein, a highly conserved component of the Shu complex. This technical guide provides a comprehensive overview of the function of Sws1 in DNA repair, with a focus on its molecular mechanisms, interactions, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided to facilitate further research and drug development efforts targeting this critical DNA repair pathway.
Introduction to Sws1 and the Shu Complex
Sws1 is an evolutionarily conserved protein that plays a pivotal role in the regulation of homologous recombination.[1][2][3] It is a core subunit of the Shu complex, a multiprotein assembly that in budding yeast consists of Shu1, Shu2 (the homolog of Sws1), Psy3, and Csm2.[4][5] The human counterpart of the Shu complex is primarily composed of SWS1 and SWSAP1.[6][7] The Shu complex is classified as a RAD51 mediator, a group of protein complexes that facilitate the assembly and stability of the RAD51 nucleoprotein filament, a key intermediate in the HR pathway.[8][9]
The defining feature of Sws1 and its yeast homolog Shu2 is the presence of a SWIM (Srs2-interacting motif) domain, a type of zinc finger that is crucial for its protein-protein and potentially protein-DNA interactions.[1][2][3] The Shu complex, through the action of Sws1, is particularly important for promoting error-free DNA damage tolerance during replication, especially in response to alkylating agents like methyl methanesulfonate (MMS).[10]
Core Functions of Sws1 in Homologous Recombination
Sws1, as part of the Shu complex, executes several critical functions to promote efficient and accurate homologous recombination:
-
Promotion of RAD51 Filament Formation and Stability: The central role of the Shu complex is to facilitate the formation and stabilization of the RAD51 presynaptic filament on single-stranded DNA (ssDNA).[8][9] This is a crucial step in HR where the RAD51-coated ssDNA searches for and invades a homologous DNA template for repair. The Shu complex has been shown to directly bind to RAD51 and decorate the RAD51 filament, thereby maintaining its integrity.[8][9]
-
Antagonism of Anti-Recombinase Activity: The Srs2 helicase is a potent anti-recombinase that actively dismantles RAD51 filaments, thereby preventing unwanted or aberrant recombination events. Sws1, through its SWIM domain, interacts with Srs2 and inhibits its anti-recombinogenic activity.[11][12] This action helps to shift the balance towards productive recombination by stabilizing the RAD51 filament at sites of DNA damage.
-
Modulation of RPA Dynamics: Replication Protein A (RPA) is an ssDNA-binding protein that coats exposed ssDNA during DNA replication and repair. While essential for protecting ssDNA, RPA can also act as a barrier to RAD51 loading. The human Shu complex (SWSAP1-SWS1) has been shown to interact with RPA and enhance its diffusion on ssDNA, which is thought to facilitate the replacement of RPA with RAD51, a critical step in the initiation of HR.[8][9]
-
Interaction with the Replicative Helicase: Recent evidence suggests that the Shu complex interacts with components of the replication machinery, such as the Origin Recognition Complex (ORC) and the Minichromosome Maintenance (MCM) helicase.[13] This interaction localizes the Shu complex to replication forks, positioning it to act on DNA lesions encountered during replication and promote error-free bypass.[13]
Quantitative Data on Sws1 Function
The following tables summarize key quantitative data from studies on Sws1 and the Shu complex, providing insights into binding affinities and the cellular consequences of its depletion.
| Component(s) | Ligand | Dissociation Constant (Kd) | Organism/System | Reference |
| Yeast Shu Complex | dsDNA | 4.66 µM | Saccharomyces cerevisiae | [5] |
| Human Shu Complex (hSWS1-SWSAP1) | TNP-ATP | 7.3 ± 0.6 μM | Human (in vitro) | [14] |
| Human Shu Complex (hSWS1-SWSAP1) | ATP | 72.3 µM | Human (in vitro) | [14] |
| Cell Line | Condition | % of Cells with ≥5 RAD51 Foci | Fold Reduction | Reference |
| NCI-H1299 | Control (IR) | Not specified | - | [15] |
| NCI-H1299 | Cdk1 depletion (IR) | Not specified | ~5-fold (80% reduction) | [15] |
| MDA-MB-436 | Wild-type BRCA1 (IR) | Not specified | - | [15] |
| MDA-MB-436 | BRCA1 mutant (IR) | Not specified | ~2.8-fold (64% reduction) | [15] |
| HeLa | Control RNAi (γ-irradiation) | ~45% | - | [2] |
| HeLa | SWS1 RNAi (γ-irradiation) | ~20% | ~2.25-fold | [2] |
Signaling Pathways and Experimental Workflows
The Role of the Shu Complex in RAD51 Filament Regulation
The following diagram illustrates the central role of the Sws1-containing Shu complex in modulating the formation and stability of the RAD51 nucleoprotein filament, a critical structure in homologous recombination.
Caption: The Shu complex promotes homologous recombination by facilitating RAD51 filament formation and inhibiting the anti-recombinase Srs2.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
This diagram outlines the key steps in a Chromatin Immunoprecipitation (ChIP) assay, a technique used to investigate the association of Sws1 and other proteins with specific DNA regions in vivo.
Caption: A stepwise workflow of a Chromatin Immunoprecipitation (ChIP) experiment.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from established methods and is suitable for investigating the in vivo association of Sws1 with chromatin.[4][11][12][16]
Materials:
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-Sws1/SWS1 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target and control loci
Procedure:
-
Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and resuspend in cell lysis buffer. Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-Sws1/SWS1 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for genomic regions of interest and negative control regions to determine the enrichment of Sws1 at specific loci.
-
Clonogenic Survival Assay
This assay is used to determine the sensitivity of cells to DNA damaging agents, a key phenotype of cells deficient in Sws1/SWS1.[17][18][19][20]
Materials:
-
Cell culture reagents
-
DNA damaging agent (e.g., MMS, Olaparib)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates. The number of cells plated should be optimized to yield 50-150 colonies in the untreated control wells.
-
-
Treatment:
-
Allow cells to attach for at least 4 hours.
-
Treat the cells with a range of concentrations of the DNA damaging agent. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies have formed.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / (number of cells seeded x (PE/100))).
-
Plot the surviving fraction as a function of drug concentration on a semi-logarithmic scale.
-
Yeast Two-Hybrid (Y2H) Assay
This technique is used to identify protein-protein interactions, such as the interaction between Sws1 and other DNA repair proteins.[21][22][23][24][25]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Yeast transformation reagents (e.g., LiAc/PEG method)
-
Plasmids: a "bait" vector (e.g., pGBKT7) and a "prey" vector (e.g., pGADT7)
-
Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Cloning:
-
Clone the coding sequence of Sws1 into the "bait" vector, creating a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the coding sequence of the potential interacting partner into the "prey" vector, creating a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).
-
-
Selection for Interaction:
-
Plate the transformed yeast on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
To test for an interaction, replica-plate the colonies from the SD/-Leu/-Trp plate onto a more stringent selective medium, such as SD/-Leu/-Trp/-His or SD/-Leu/-Trp/-His/-Ade.
-
-
Reporter Gene Assay:
-
Growth on the selective medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which drives the expression of the reporter genes (e.g., HIS3, ADE2).
-
A β-galactosidase (lacZ) reporter gene assay can also be performed for further confirmation of the interaction.
-
Conclusion and Future Directions
Sws1, as a cornerstone of the Shu complex, is a critical regulator of homologous recombination, ensuring the faithful repair of DNA damage and the maintenance of genome stability. Its multifaceted role in promoting RAD51 filament formation, counteracting anti-recombinases, and coordinating with the replication machinery underscores its importance in the DNA damage response. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricacies of Sws1 function and explore its potential as a therapeutic target.
Future research in this area will likely focus on:
-
High-resolution structural analysis of the entire Shu complex in association with RAD51 filaments and other interaction partners to provide a more detailed mechanistic understanding.
-
Elucidating the post-translational modifications that regulate Sws1 and Shu complex function in response to different types of DNA damage.
-
Developing small molecule inhibitors that target the specific activities of the Shu complex, which could be used to sensitize cancer cells to DNA damaging agents or PARP inhibitors.
A deeper understanding of the molecular mechanisms governing Sws1 function will undoubtedly pave the way for novel therapeutic strategies aimed at modulating DNA repair pathways for the treatment of cancer and other diseases associated with genomic instability.
References
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- 3. Sws1 is a conserved regulator of homologous recombination in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Structural basis for the functional role of the Shu complex in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hSWS1·SWSAP1 Is an Evolutionarily Conserved Complex Required for Efficient Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The human Shu complex promotes RAD51 activity by modulating RPA dynamics on ssDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Shu complex interacts with Rad51 through the Rad51 paralogues Rad55-Rad57 to mediate error-free recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
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- 13. embopress.org [embopress.org]
- 14. The role of human Shu complex in ATP-dependent regulation of RAD51 filaments during homologous recombination–associated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Relationship between clonogenic radiosensitivity, radiation-induced apoptosis and DNA damage/repair in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ableweb.org [ableweb.org]
- 23. carltonlab.com [carltonlab.com]
- 24. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 25. m.youtube.com [m.youtube.com]
